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Introduction
Two-photon microscopy (2PM) is a powerful fluorescence imaging technique that offers

significant advantages for deep-tissue and live-cell imaging compared to traditional confocal

microscopy.[1][2] By utilizing the simultaneous absorption of two lower-energy photons,

typically in the infrared range, 2PM allows for deeper penetration into scattering tissues,

reduced phototoxicity, and intrinsic three-dimensional sectioning.[1][3][4] This application note

provides a detailed protocol for utilizing a novel fluorophore, designated here as Nlfpc (Novel

Low-phototoxicity Fluorescent Probe Compound), for two-photon imaging.

Note: The specific fluorophore "Nlfpc" could not be definitively identified in publicly available

literature. This document provides a generalized protocol adaptable for a fluorescent probe

suitable for two-photon excitation. Researchers should substitute the placeholder data and

parameters with the specific characteristics of their chosen fluorophore.

Principle of Two-Photon Excitation
In contrast to conventional one-photon fluorescence, where a single high-energy photon

excites a fluorophore, two-photon excitation involves the near-simultaneous absorption of two

lower-energy photons.[1][4] The combined energy of these two photons is sufficient to raise the

fluorophore to its excited state, after which it relaxes and emits a fluorescent photon. This
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phenomenon is confined to the focal point of the laser, minimizing out-of-focus fluorescence

and reducing overall photodamage to the sample.[1][3]

Quantitative Data Summary
The selection of an appropriate fluorophore is critical for successful two-photon imaging. The

table below summarizes the key photophysical properties that should be considered. The

values provided are for a hypothetical fluorophore and should be replaced with data for the

specific probe being used.

Parameter Value Description

Excitation Maximum (One-

Photon)
~488 nm

The peak wavelength for

single-photon absorption.

Two-Photon Excitation Peak ~920 nm
The optimal wavelength for

two-photon absorption.[4]

Emission Maximum ~520 nm
The peak wavelength of the

emitted fluorescence.[5]

Quantum Yield (Φ) > 0.6
The efficiency of photon

emission after absorption.[6]

Two-Photon Cross-Section

(σ₂)
> 50 GM

A measure of the probability of

simultaneous absorption of two

photons.

Molecular Weight ~500 g/mol
Relevant for calculating

concentrations.

Solubility DMSO, PBS
Important for preparing

staining solutions.

Experimental Protocols
This section details the methodologies for preparing samples and performing two-photon

microscopy.

I. Reagent and Equipment Preparation
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Fluorophore Stock Solution: Prepare a high-concentration stock solution of the fluorophore

(e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.

Working Solution: On the day of the experiment, dilute the stock solution to the final working

concentration (typically in the low micromolar range) in an appropriate buffer or cell culture

medium. Pre-warm solutions for live-cell imaging to avoid temperature shock.[7]

Cell Culture: For in vitro experiments, culture cells on imaging-specific dishes with glass

bottoms suitable for high-resolution microscopy.[7] Ensure cells are healthy and at an

appropriate confluency (e.g., 30-60%).

Two-Photon Microscope:

Ensure the tunable, pulsed infrared laser is operational and aligned.

Select an objective with high numerical aperture and good infrared transmission.

Use a dichroic mirror and emission filter set appropriate for the emission spectrum of the

chosen fluorophore.

II. Staining Protocol for Live Cells
Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow

to the desired confluency.[7]

Staining:

Remove the culture medium from the cells.

Add the pre-warmed working solution of the fluorophore to the cells.

Incubate for the time specified by the fluorophore's protocol (typically 15-60 minutes) at

37°C in a CO₂ incubator.

Washing:

Gently remove the staining solution.
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Wash the cells two to three times with pre-warmed culture medium or a suitable buffer

(e.g., PBS) to remove excess fluorophore.

Imaging: Add fresh, pre-warmed medium to the cells for imaging. For long-term experiments,

use a stage-top incubator to maintain physiological conditions.[7]

III. Staining Protocol for Fixed Cells or Tissue Sections
Fixation: Fix cells or tissue sections with an appropriate fixative, such as 4%

paraformaldehyde in PBS, for 10-15 minutes at room temperature.

Permeabilization (if required): If targeting intracellular structures, permeabilize the cell

membranes with a detergent like Triton X-100 or a solvent such as methanol.

Staining: Incubate the fixed samples with the fluorophore working solution for the

recommended duration.

Washing: Wash the samples thoroughly with PBS to remove unbound fluorophore.

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting

medium.

IV. Two-Photon Imaging Procedure
Sample Placement: Place the prepared sample on the microscope stage.

Locate Region of Interest: Using transmitted light or low-magnification fluorescence, locate

the region of interest.

Laser Tuning: Tune the laser to the optimal two-photon excitation wavelength for the

fluorophore (e.g., 920 nm).

Image Acquisition:

Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio

to minimize photobleaching.
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Adjust the gain and offset of the photomultiplier tubes (PMTs) to optimize the dynamic

range of the image.

Acquire images or Z-stacks by raster scanning the laser beam across the sample.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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